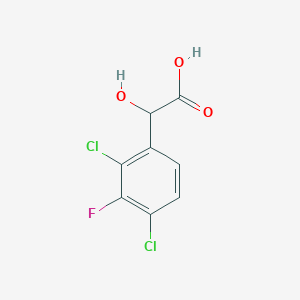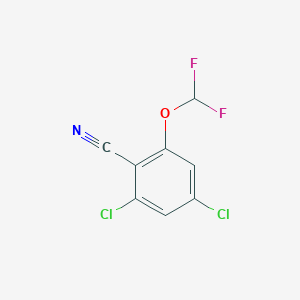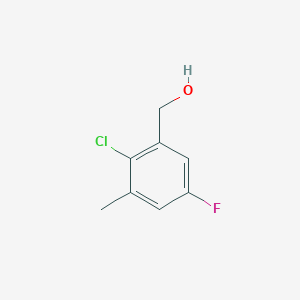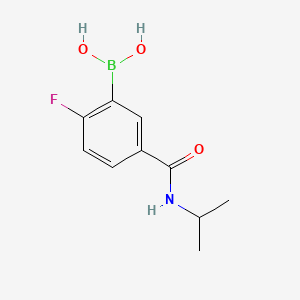
(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid
説明
“(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds such as Grignard reagents and transition metal catalysts. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is represented by the formula C10H13BFNO3 . The boron atom in boronic acids is typically sp2-hybridized, containing an empty p-orbital .
Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely depending on their structure. For example, they are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents . The pKa and reactivity of boronic acids can also be influenced by the substituents on the boron atom .
科学的研究の応用
Summary of the Application
Phenylboronic acid (PBA)-based functional materials have been used in imaging and tumor therapy. They are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and are used for active targeting of cancer cells and tumors .
Methods of Application
For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, the applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were discussed .
Results or Outcomes
The use of these materials has improved cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells . They provide a useful method for cancer diagnosis and treatment .
2. Drug Delivery Systems
Summary of the Application
Polymers derived from natural biomass, including phenylboronic acid-based polymers, have shown promising results in various applications, including drug delivery design .
Methods of Application
Experimental research and theoretical modeling are conducted to configure nanoparticles (NPs) with specific control over drug discharge, offering expansive and promising applications in clinical medicine .
Results or Outcomes
An optimal NP-based delivery system should exhibit an elevated loading capacity, accomplished through drug incorporation during NP preparation or post-preparation .
3. Fluorinated Surfactants
Summary of the Application
Fluorinated surfactants, which may include derivatives of phenylboronic acids, have been commercially available since the 1950s . They have unique properties such as surface tension lowering in aqueous systems and high chemical and thermal stability .
Methods of Application
These surfactants are used at low concentrations in various industrial processes and consumer uses due to their unique properties .
Results or Outcomes
The use of these surfactants has resulted in their widespread use in industrial processes and consumer uses .
4. Energy Storage and Conversion
Summary of the Application
Biochar-based materials, including phenylboronic acid-based materials, show great application potential in energy storage and conversion .
Methods of Application
These materials are used in various energy storage and conversion fields, including hydrogen storage and production, oxygen electrocatalysts, emerging fuel cell technology, supercapacitors, and lithium/sodium ion batteries .
Results or Outcomes
The use of these materials has shown significant potential for energy applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-4-9(12)8(5-7)11(15)16/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRUGKRIPMSQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660253 | |
| Record name | {2-Fluoro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid | |
CAS RN |
874289-49-3 | |
| Record name | B-[2-Fluoro-5-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-Fluoro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



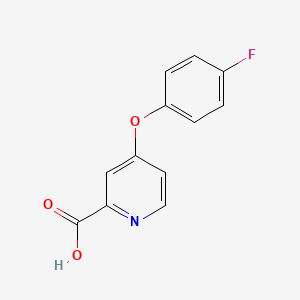
![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)
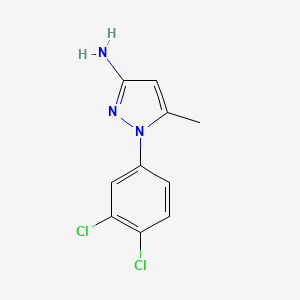
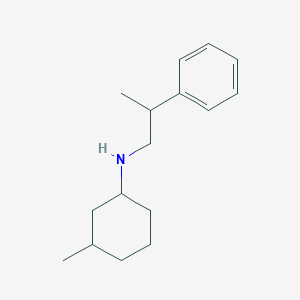
![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)
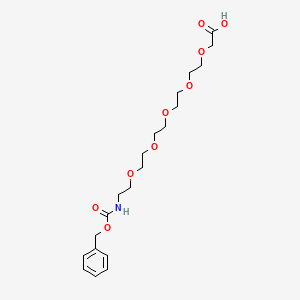
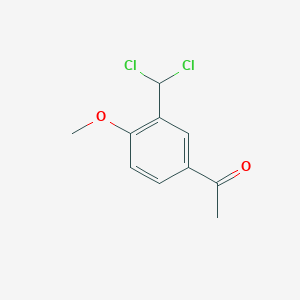
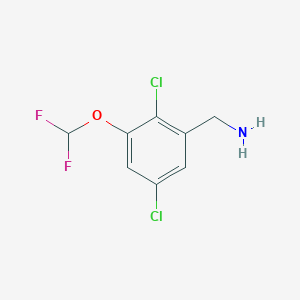
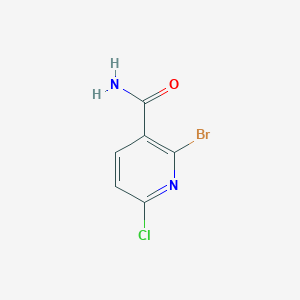
![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1461843.png)
